1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one
CAS No.:
VCID: VC20450229
Molecular Formula: C13H13F3O
Molecular Weight: 242.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is a specialized organic compound with significant potential in organic synthesis and biological applications. This compound is characterized by its trifluoromethyl and tetrahydronaphthalene moieties. Structural FeaturesThe compound features a trifluoromethyl group adjacent to a carbonyl group, which enhances its reactivity and lipophilicity. The tetrahydronaphthalene moiety contributes to its structural rigidity and potential biological activity. SynthesisThe synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone in the presence of a strong base. The reaction mechanism includes:
Reaction Conditions:
Chemical ReactionsThe compound's reactivity is influenced by its functional groups:
ApplicationsThis compound is primarily used in:
Biological ImplicationsThe trifluoromethyl group enhances the compound's ability to interact with biological targets such as enzymes and proteins. This property is critical for applications in medicinal chemistry and pharmacology. |
---|---|
Product Name | 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
Molecular Formula | C13H13F3O |
Molecular Weight | 242.24 g/mol |
IUPAC Name | 1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
Standard InChI | InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Standard InChIKey | XEDICSKAYPMXHK-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F |
PubChem Compound | 55244026 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume